molecular formula C12H15ClN2 B1426147 N1,N1-Diallyl-2-chloro-1,4-benzenediamine CAS No. 1219957-06-8

N1,N1-Diallyl-2-chloro-1,4-benzenediamine

Cat. No. B1426147
M. Wt: 222.71 g/mol
InChI Key: OJUIXPCQHDEYRA-UHFFFAOYSA-N
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Description

N1,N1-Diallyl-2-chloro-1,4-benzenediamine (DACB) is an organic compound with a variety of uses in the laboratory and in scientific research. DACB is a diamine with two allyl groups attached to a chloro-benzene ring. It is a colorless, water-soluble liquid with a strong, unpleasant odor. DACB has a variety of applications in the laboratory, including its use as an intermediate in organic synthesis, as a reagent in chemical reactions, and as a catalyst in the production of polymers. In scientific research, DACB has been studied for its potential to act as an inhibitor of enzymes, to interact with proteins and DNA, and to act as a receptor agonist.

Scientific Research Applications

Corrosion Inhibition N1,N1-Diallyl-2-chloro-1,4-benzenediamine has been studied for its potential as a corrosion inhibitor. Research by Ali and Saeed (2001) on related compounds demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments, with inhibition percentages ranging from 40 to 93%. This suggests that N1,N1-Diallyl-2-chloro-1,4-benzenediamine could serve a similar role in protecting metals from corrosion, especially in industrial applications (Ali & Saeed, 2001).

Synthesis of Derivatives for Biological Activity The compound's derivatives have been synthesized and studied for various biological activities. For instance, Saingar, Kumar, and Joshi (2011) synthesized 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, showcasing potential antimicrobial, antifungal, and anthelmintic activity. This indicates the versatility of N1,N1-Diallyl-2-chloro-1,4-benzenediamine derivatives in pharmaceutical research (Saingar, Kumar, & Joshi, 2011).

Electrochemical Applications Research by Buchanan et al. (1983) explored the chemical derivatization of electrode surfaces using derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine, a class to which N1,N1-Diallyl-2-chloro-1,4-benzenediamine belongs. Their findings suggest potential applications in electrochemical devices, as the derivatized electrodes demonstrated improved response to biological reagents and ascorbic acid oxidation (Buchanan, Calabrese, Sobieralski, & Wrighton, 1983).

Molecular Conduction Studies In molecular conduction research, N1,N1-Diallyl-2-chloro-1,4-benzenediamine and its derivatives may play a role. Wohlthat, Kirchner, and Reimers (2009) discussed the use of N-silylamine junctions for molecular wires to gold, involving compounds like 1,4-benzenediamine. This research indicates potential in developing externally controllable molecular junctions for electronic applications (Wohlthat, Kirchner, & Reimers, 2009).

properties

IUPAC Name

2-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUIXPCQHDEYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227504
Record name 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Diallyl-2-chloro-1,4-benzenediamine

CAS RN

1219957-06-8
Record name 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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